EINECS 246-577-4

Description

The European Inventory of Existing Commercial Chemical Substances (EINECS) catalogs chemicals marketed in the EU between 1971 and 1981, with each assigned a unique 7-digit identifier (e.g., EINECS 246-577-4) . Key approaches include structural similarity metrics (e.g., Tanimoto index), physicochemical property analysis, and toxicological read-across models .

Properties

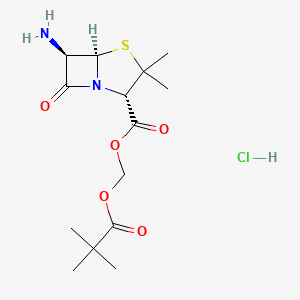

IUPAC Name |

2,2-dimethylpropanoyloxymethyl (2S,5R,6R)-6-amino-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2O5S.ClH/c1-13(2,3)12(19)21-6-20-11(18)8-14(4,5)22-10-7(15)9(17)16(8)10;/h7-8,10H,6,15H2,1-5H3;1H/t7-,8+,10-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWYYGKKFQLPVMI-JUHCGIOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(N2C(S1)C(C2=O)N)C(=O)OCOC(=O)C(C)(C)C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)N)C(=O)OCOC(=O)C(C)(C)C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23ClN2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25031-06-5 | |

| Record name | 4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, 6-amino-3,3-dimethyl-7-oxo-, (2,2-dimethyl-1-oxopropoxy)methyl ester, monohydrochloride, [2S-(2α,5α,6β)]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25031-06-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pivaloyloxymethyl (2S-(2alpha,5alpha,6beta))-6-amino-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo(3.2.0)heptane-2-carboxylate monohydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025031065 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pivaloyloxymethyl [2S-(2α,5α,6β)]-6-amino-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.328 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactions Analysis

EINECS 246-577-4 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions depend on the desired outcome. For instance, oxidation reactions may involve the use of oxidizing agents such as potassium permanganate or hydrogen peroxide, while reduction reactions may use reducing agents like sodium borohydride or lithium aluminum hydride . The major products formed from these reactions vary based on the specific reagents and conditions used.

Scientific Research Applications

EINECS 246-577-4 has a wide range of scientific research applications. In chemistry, it is used as a reagent or intermediate in the synthesis of other compounds. In biology and medicine, it may be studied for its potential therapeutic effects or as a model compound in biochemical assays. Industrial applications include its use in the production of materials, coatings, or other chemical products . The versatility of this compound makes it valuable in various fields of research and development.

Mechanism of Action

The mechanism of action of EINECS 246-577-4 involves its interaction with specific molecular targets and pathways. Depending on its chemical structure, it may bind to enzymes, receptors, or other biomolecules, influencing their activity and leading to various biological effects . The exact pathways and targets can vary, but understanding these interactions is crucial for developing new applications and improving existing ones.

Comparison with Similar Compounds

Biological Activity

Overview of EINECS 246-577-4

This compound is classified under the European Inventory of Existing Commercial Chemical Substances (EINECS). The compound consists of complex mixtures of aromatic hydrocarbons, which can exhibit various biological activities. Understanding its biological effects is crucial for assessing its safety and regulatory compliance.

Chemical Composition

The primary constituents of this compound include:

- Polycyclic Aromatic Hydrocarbons (PAHs) : These are organic compounds composed of multiple fused aromatic rings. Common PAHs found in coal tar include naphthalene, anthracene, and phenanthrene.

- Aromatic Compounds : Various other aromatic compounds may be present, contributing to the overall biological activity.

Toxicological Effects

The biological activity of this compound has been studied extensively due to its potential toxicity. Key findings include:

- Carcinogenicity : Several studies have indicated that exposure to coal tar distillates can lead to carcinogenic effects. The International Agency for Research on Cancer (IARC) classifies coal tar and its distillates as Group 1 carcinogens, indicating sufficient evidence of carcinogenicity in humans.

- Skin Irritation : Research has shown that this compound can cause skin irritation upon contact. In animal studies, repeated exposure led to dermatitis and other skin conditions.

- Respiratory Effects : Inhalation studies have demonstrated that exposure to vapors from coal tar distillates can result in respiratory issues, including bronchitis and other lung diseases.

Case Studies

- Occupational Exposure : A study conducted among workers in the roofing industry revealed a higher incidence of skin cancers associated with prolonged exposure to coal tar products containing this compound. The study emphasized the need for protective measures in occupational settings.

- Environmental Impact : Research conducted on aquatic ecosystems showed that runoff containing this compound could lead to toxic effects on fish and other aquatic organisms. Bioassays indicated significant mortality rates in exposed populations.

Summary of Toxicological Data

Biotransformation Pathways

| Compound | Metabolite | Enzyme Involved |

|---|---|---|

| Naphthalene | Naphthol | CYP450 |

| Phenanthrene | Phenol | CYP450 |

| Anthracene | Anthraquinone | CYP450 |

Q & A

Q. How can researchers determine the physicochemical properties of EINECS 246-577-4?

To characterize properties like octanol-water partition coefficient (Log Kow), water solubility (Log Sw), and Henry’s law constant (Log H), use standardized methods such as shake-flask experiments for Log Kow, gravimetric analysis for solubility, and gas-phase partitioning for Log H. Cross-validate results with computational models (e.g., EPI Suite) and reference datasets like the ERGO study, which compared 56,703 EINECS compounds for physicochemical validity . Ensure purity assessment via chromatography (HPLC, GC) and spectroscopic techniques (NMR, IR) .

Q. What analytical techniques are recommended for structural elucidation of this compound?

Combine nuclear magnetic resonance (NMR) for functional group identification, mass spectrometry (MS) for molecular weight determination, and infrared spectroscopy (IR) for bond vibration analysis. Validate purity using high-performance liquid chromatography (HPLC) and report retention indices. For novel derivatives, include X-ray crystallography if crystalline forms are obtainable. Document all procedures in detail to ensure reproducibility .

Q. How should researchers select appropriate solvents for experimental studies involving this compound?

Prioritize solvents with low reactivity and compatibility with the compound’s Log Kow and solubility profiles. For hydrophobic compounds (Log Kow > 5), use non-polar solvents (e.g., hexane); for hydrophilic variants, employ polar aprotic solvents (e.g., DMSO). Include solubility trials at varying temperatures and pressures, and validate solvent stability via UV-Vis or NMR monitoring .

Advanced Research Questions

Q. How can researchers resolve contradictions between experimental data and literature values for this compound?

Conduct systematic error analysis:

- Compare methodologies (e.g., shake-flask vs. column-generated Log Kow values) .

- Perform statistical tests (t-test, ANOVA) to assess significance of discrepancies .

- Evaluate instrument calibration and environmental controls (e.g., temperature, humidity) .

- Cross-reference with computational models (e.g., COSMOtherm) to identify outliers . Document findings transparently, highlighting potential sources of variability .

Q. What experimental design strategies mitigate instability issues in this compound during long-term studies?

- Environmental controls : Use inert atmospheres (N2, Ar) to prevent oxidation .

- Temperature modulation : Store samples at -20°C if thermal degradation is observed .

- Real-time monitoring : Employ UV-Vis spectroscopy or HPLC to track degradation kinetics .

- Control experiments : Include stability assays under varying pH and light conditions .

Q. How can low solubility of this compound be addressed in in vitro assays?

- Co-solvents : Use DMSO or ethanol at concentrations ≤1% to avoid cytotoxicity .

- Surfactants : Incorporate Tween-80 or cyclodextrins to enhance dispersion .

- Sonication : Apply ultrasonic energy to improve homogeneity . Validate solubility enhancements via dynamic light scattering (DLS) and compare with untreated controls .

Methodological and Data Integrity Considerations

Q. What statistical approaches are optimal for analyzing dose-response data involving this compound?

- Non-linear regression : Fit data to sigmoidal models (e.g., Hill equation) for EC50 determination .

- Error propagation : Calculate uncertainties for triplicate measurements using standard deviation or Monte Carlo simulations .

- Significance testing : Apply ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons . Visualize data with scatter plots (95% confidence intervals) and report p-values .

Q. How can researchers ensure reproducibility when publishing studies on this compound?

- Detailed protocols : Include step-by-step synthesis, purification, and characterization methods .

- Supplementary materials : Provide raw data, instrument settings, and calibration curves .

- Metadata documentation : Specify batch numbers, supplier details, and environmental conditions .

Q. What ethical and reporting standards apply to studies involving this compound?

- Data transparency : Disclose conflicts of interest and avoid selective data omission .

- Literature rigor : Cite primary sources for synthesis protocols and avoid non-peer-reviewed platforms .

- Ethical review : Obtain institutional approval for studies involving human/animal models .

Data Management and Validation

Q. How should researchers handle discrepancies in physicochemical property databases for this compound?

Q. What strategies validate the environmental fate predictions of this compound?

- Model benchmarking : Test EPI Suite, ECOSAR, and STP predictions against experimental biodegradation data .

- Mesocosm studies : Simulate real-world conditions (e.g., soil/water systems) to assess persistence .

- Sensitivity analysis : Identify parameters (e.g., hydrolysis rate) with the highest predictive uncertainty .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.